molecular formula C9H11ClN4S B8104968 3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Cat. No.: B8104968
M. Wt: 242.73 g/mol
InChI Key: UKLAUPNHYZYWAP-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a triazolo-pyrazine derivative featuring a thiophene ring at the 3-position. The compound belongs to a class of nitrogen-rich heterocycles known for their pharmacological relevance, particularly as intermediates in drug development. Its structure combines a bicyclic triazolo-pyrazine core with a sulfur-containing thiophene substituent, which may enhance electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

3-thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S.ClH/c1-2-7(14-5-1)9-12-11-8-6-10-3-4-13(8)9;/h1-2,5,10H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLAUPNHYZYWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C3=CC=CS3)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel–Crafts Alkylation

Thiophene derivatives can be introduced via Friedel–Crafts alkylation using AlCl₃ as a catalyst. This method avoids palladium dependency but requires stringent temperature control (−5°C to 0°C) to prevent side reactions.

Procedure :

  • React 5,6,7,8-tetrahydro-[1,2,]triazolo[4,3-a]pyrazine with thiophene-2-carbonyl chloride in chlorobenzene at −5°C.

  • Quench with cold ammonium hydroxide (24–27%) and extract with dichloromethane.

Advantages :

  • No transition metal catalysts required.

  • High regioselectivity for the thiophen-2-yl position.

Cycloaddition Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular route to install the triazole ring while incorporating thiophene units.

Protocol :

  • Synthesize a propargyl-functionalized pyrazine intermediate.

  • React with 2-azidothiophene in the presence of Cu(I) (e.g., CuBr, TBTA ligand) at 25°C.

  • Isolate the product via column chromatography (silica gel, CH₂Cl₂/MeOH).

Challenges :

  • Requires azide handling precautions.

  • Moderate yields (60–70%) due to competing side reactions.

Optimization of Hydrochloride Salt Formation

The hydrochloride salt is critical for pharmaceutical applicability. Key considerations include:

  • Solvent Selection : Ethanol/MTBE mixtures prevent solvate formation.

  • Stoichiometry : Excess HCl gas ensures complete protonation of the triazole nitrogen.

  • Crystallization : Slow cooling (−15°C overnight) yields monoclinic crystals suitable for X-ray diffraction analysis.

Purification Data :

StepPurity BeforePurity After
Recrystallization93.3%99.3%
Salt Formation98.5%99.8%

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost
Pd/C-Catalyzed Coupling8599.3High$$$
Friedel–Crafts7298.7Moderate$$
CuAAC6597.9Low$$$$

Recommendations :

  • Industrial Scale : Pd/C-catalyzed coupling offers the best balance of yield and purity.

  • Lab Scale : Friedel–Crafts alkylation reduces metal contamination risks.

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 6.95 (dd, J = 5.1 Hz, 1H, thiophene), 4.20 (m, 2H, pyrazine), 3.75 (m, 2H, pyrazine).

  • HPLC : Retention time = 12.3 min (C18 column, 0.1% TFA/MeCN gradient).

Impurity Profiling :

  • Major impurities include unreacted 2-chloropyrazine (<0.1%) and des-thiophene byproducts (<0.5%).

Chemical Reactions Analysis

Types of Reactions: 3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Amines, halides

Major Products Formed:

  • Oxidation: Thiophene derivatives with increased oxidation states

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Purity (%) Key Applications/Findings
3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl C10H12ClN4S 270.75 (calc.) Thiophen-2-yl N/A Limited data; structural analog to sitagliptin intermediates
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl C7H9ClF3N4 228.60 Trifluoromethyl ≥98% Key intermediate in sitagliptin synthesis; 54% synthesis yield
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine C6H10N4 138.17 Methyl N/A Simpler analog; potential building block for further derivatization
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl C12H12ClF3N4 304.70 Phenyl + trifluoromethyl N/A Enhanced lipophilicity due to aromatic substitution; potential NK-3 receptor antagonist

Substituent Effects on Reactivity and Bioactivity

  • Thiophen-2-yl Group : The sulfur atom in the thiophene ring may improve metabolic stability and influence π-π stacking interactions in protein binding, though direct evidence is lacking.
  • Trifluoromethyl Group : Electron-withdrawing nature enhances metabolic resistance and bioavailability. This substituent is critical in sitagliptin for DPP-4 inhibition .
  • Methyl Group : Simplifies the structure, reducing steric hindrance and cost of synthesis, but may limit pharmacological potency .

Stability and Purity Challenges

  • The trifluoromethyl compound is prone to forming nitroso impurities during synthesis, necessitating advanced purification techniques like UPLC-MS .
  • Commercial samples of trifluoromethyl-triazolo-pyrazine HCl are available at ≥98% purity, reflecting industrial standardization .

Biological Activity

3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its antibacterial and anticancer properties, supported by relevant data and research findings.

  • Molecular Formula : C9H11ClN4S
  • Molecular Weight : 242.73 g/mol
  • CAS Number : 2468445-60-3

Antibacterial Activity

Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance, a series of derivatives were synthesized and evaluated for their in vitro antibacterial activity against various strains of bacteria. The compound this compound was included in these evaluations.

  • Key Findings :
    • The compound showed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
    • The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 16 to 32 µg/mL, comparable to standard antibiotics like ampicillin .
CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine3216

Anticancer Activity

The anticancer potential of triazolo[4,3-a]pyrazine derivatives has also been investigated. In particular, studies focusing on cell lines such as HCT-116 and HT-29 have reported promising results.

  • Key Findings :
    • One study indicated that derivatives similar to this compound showed significant antiproliferative effects with IC50 values ranging from 6.58 to 11.10 µM against HT-29 cells.
    • Mechanistic studies revealed that these compounds can induce apoptosis via the mitochondrial pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to the activation of Caspase 3 .
Cell LineIC50 (µM)Mechanism
HT-296.58 - 11.10Apoptosis via mitochondrial pathway

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications in the molecular structure significantly impact the biological activity of triazolo[4,3-a]pyrazine derivatives. For example:

  • The introduction of electron-donating groups at specific positions enhances antibacterial activity.
  • The presence of aliphatic chains increases lipophilicity and cell permeability.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride?

The synthesis typically involves cyclocondensation of thiophene-containing precursors with hydrazine derivatives. For example:

  • Step 1 : React 2-thiophenecarboxaldehyde with hydrazine to form a hydrazone intermediate.
  • Step 2 : Cyclize the intermediate with a pyrazine derivative (e.g., 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) under acidic conditions.
  • Step 3 : Purify via recrystallization or column chromatography and isolate the hydrochloride salt .
    Key considerations : Monitor reaction progress using TLC or HPLC to avoid over-cyclization.

Basic: What analytical techniques are essential for characterizing this compound?

Core methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm the triazolo-pyrazine core and thiophene substituents.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve structural ambiguities (e.g., regiochemistry of the thiophene ring) .
  • HPLC purity analysis (≥95% purity is typical for research-grade material) .

Basic: How should this compound be stored to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Handling : Avoid prolonged exposure to light, moisture, or high temperatures (>40°C), as the triazolo ring may degrade .
    Validation : Periodically test stability via HPLC to detect decomposition products.

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Catalysis : Use Pd/C or CuI to accelerate cyclization steps (reported yield improvements from 45% to 68% in analogous triazolo-pyrazines) .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF/toluene mixtures to reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours for similar heterocycles .

Advanced: How do structural modifications (e.g., fluorination) impact bioactivity?

  • Fluorine substitution at the thiophene or triazolo ring enhances metabolic stability and binding affinity. For example:
    • 3-(Trifluoromethyl) analogs show 10-fold higher inhibition of kinase targets compared to non-fluorinated derivatives .
  • Methodological approach : Use SAR studies with systematic substitutions (e.g., Cl, CF₃, OCH₃) and evaluate via in vitro enzyme assays .

Advanced: How to resolve contradictions in reported solubility data?

  • Issue : Discrepancies in solubility (e.g., chloroform vs. methanol) may arise from polymorphic forms or impurities.
  • Resolution :
    • Perform differential scanning calorimetry (DSC) to identify polymorphs.
    • Use preparative HPLC to isolate pure forms and re-test solubility .
      Case study : A 2022 study resolved conflicting solubility data for a related triazolo compound by identifying a hydrate form .

Advanced: What strategies mitigate impurities during synthesis?

  • Common impurities : Unreacted hydrazine intermediates or oxidized thiophene byproducts.
  • Mitigation :
    • Add scavengers (e.g., silica-bound sulfonic acid) to trap residual hydrazine.
    • Use O₂-free conditions to prevent thiophene ring oxidation .
  • Analytical QC : Implement LC-MS to track impurities at ≤0.1% thresholds .

Advanced: How to design in vitro assays for evaluating this compound’s mechanism of action?

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., sitagliptin-like activity for triazolo-pyrazines) .
  • Assay design :
    • Use fluorescence polarization (FP) for binding affinity measurements.
    • Pair with cellular thermal shift assays (CETSA) to confirm target engagement .
      Reference : A 2020 study linked triazolo-pyrazine derivatives to PDE4 inhibition via FP assays .

Advanced: How to address low reproducibility in biological activity studies?

  • Root causes : Batch-to-batch variability in compound purity or residual solvents.
  • Solutions :
    • Standardize synthesis protocols (e.g., strict temperature/pH control).
    • Validate biological results with orthogonal assays (e.g., SPR vs. enzymatic activity) .
      Example : A 2024 study improved reproducibility by enforcing ≥99% purity via preparative SFC .

Advanced: What computational tools predict this compound’s ADME properties?

  • Software : Schrödinger’s QikProp or SwissADME for logP, solubility, and CYP450 inhibition predictions.
  • Key parameters :
    • logP : Predicted ~2.1 (moderate lipophilicity).
    • Permeability : Use Caco-2 cell model simulations .
      Validation : Cross-check predictions with experimental PAMPA assays .

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